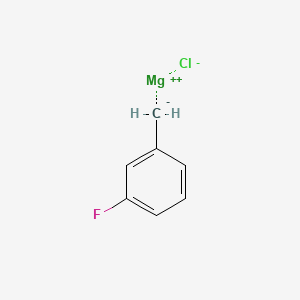

3-Fluorobenzylmagnesium chloride

Beschreibung

Historical Context and Evolution of Grignard Reagent Chemistry

The journey of Grignard reagents began in 1900 with the groundbreaking work of French chemist Victor Grignard. thermofisher.comwikipedia.orgnumberanalytics.com Building upon the earlier, less reliable Barbier procedure, Grignard developed a two-step method involving the reaction of an organic halide with magnesium metal in an ethereal solvent to form a stable organomagnesium halide solution. thermofisher.com This reagent could then be reacted with a variety of electrophiles, most notably aldehydes and ketones, to form alcohols. thermofisher.com This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, provided a remarkably versatile and straightforward method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. numberanalytics.comacs.org

Initially, Grignard's work described the reaction with aldehydes and ketones, but the scope of these reagents quickly expanded. wikipedia.orgmasterorganicchemistry.com Over the past century, Grignard reagents have become one of the most widely used classes of organometallic compounds, with applications in the synthesis of a vast array of organic molecules, from simple alcohols to complex natural products. thermofisher.comacs.org The development of "turbo-Grignards," which incorporate lithium chloride to enhance reactivity and solubility, further broadened their utility. acs.org

Unique Aspects of Fluorine Substitution in Organometallic Chemistry

The introduction of fluorine into organic molecules imparts unique properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. acs.orgnih.gov In the realm of organometallic chemistry, fluorine substitution can significantly influence the reactivity and stability of a compound. acs.orgacs.org The presence of fluorine can alter the electronic properties of ligands, thereby tuning the behavior of metal complexes in catalysis and materials science. acs.org

However, the formation of fluorinated Grignard reagents presents challenges. The exceptional strength of the C-F bond makes the direct reaction of fluoroalkanes or fluoroarenes with magnesium metal difficult. nih.gov Consequently, the synthesis of such reagents often requires alternative strategies, such as halogen-metal exchange reactions. The thermodynamic stability of metal fluorides also poses a consideration, as decomposition of a fluorinated Grignard reagent can be highly exothermic. nih.gov Despite these challenges, the unique reactivity and potential applications of fluoro-substituted organometallic compounds continue to drive research in this area. acs.org

Significance of Benzylmagnesium Halides in Synthetic Chemistry

Benzylmagnesium halides are a particularly useful subclass of Grignard reagents. nih.govrsc.orgnih.gov They serve as versatile nucleophiles for the introduction of the benzyl (B1604629) group, a common structural motif in many organic compounds. Their applications are extensive and include reactions with a wide range of electrophiles. For instance, they react with aldehydes and ketones to produce secondary and tertiary benzylic alcohols, respectively. masterorganicchemistry.com Furthermore, their utility extends to cross-coupling reactions, often catalyzed by transition metals like palladium, to form diarylmethanes, which are prevalent in biologically active molecules and materials. nih.govrsc.orgnih.gov The reactivity of benzylmagnesium halides can be influenced by substituents on the aromatic ring, allowing for fine-tuning of their synthetic applications.

Overview of 3-Fluorobenzylmagnesium Chloride in Academic Research

This compound (C₇H₆ClFMg) is a representative example of a fluoro-substituted benzyl Grignard reagent that has found utility in academic research. Its synthesis is typically achieved through the reaction of 3-fluorobenzyl chloride with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).

One notable application of this reagent is in the synthesis of complex heterocyclic compounds. For instance, it has been used in the preparation of tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate. chemicalbook.com In this reaction, this compound acts as a nucleophile, attacking the carbonyl group of tert-butyl 4-oxopiperidine-1-carboxylate to form the corresponding tertiary alcohol after workup. chemicalbook.com This transformation highlights the ability of the fluorinated Grignard reagent to participate in standard Grignard additions, providing a route to fluorinated building blocks for medicinal chemistry and materials science.

The fluorine substituent in the meta position of the benzyl ring influences the electronic properties of the reagent, which can affect its reactivity and the properties of the resulting products. Research in this area continues to explore the unique synthetic potential of such fluorinated organometallic compounds.

Below are tables detailing the properties of this compound and its precursor, as well as a summary of a key synthetic application.

| Property | Value |

| Molecular Formula | C₇H₆ClFMg |

| Molecular Weight | 168.88 g/mol chemicalbook.com |

| CAS Number | 64168-34-9 chemicalbook.com |

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176 °C |

| Density | 1.16 g/mL |

Table 2: Properties of 3-Fluorobenzyl Chloride (Precursor)

| Reactant 1 | Reactant 2 | Product |

| This compound | tert-Butyl 4-oxopiperidine-1-carboxylate | tert-Butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate chemicalbook.com |

Table 3: Synthetic Application of this compound

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-3-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGFEBLGGYOPML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies for 3 Fluorobenzylmagnesium Chloride**

Direct Formation from 3-Fluorobenzyl Chloride and Magnesium

The most common method for preparing 3-fluorobenzylmagnesium chloride involves the direct reaction of 3-fluorobenzyl chloride with magnesium metal. sigmaaldrich.combyjus.comgoogle.com This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting Grignard reagent. google.comnumberanalytics.comutexas.edu The carbon-magnesium bond that forms is highly polar, rendering the benzylic carbon atom nucleophilic. utexas.edu

The reaction proceeds via a single electron transfer mechanism, where magnesium donates an electron to the carbon-halogen bond of 3-fluorobenzyl chloride. google.comutexas.edu This process is often subject to an induction period and is highly exothermic, necessitating careful temperature control. google.comwikipedia.org

The success of the Grignard reagent formation is highly dependent on the condition and morphology of the magnesium metal. wikipedia.org A passivating layer of magnesium oxide on the surface of commercially available magnesium can inhibit the reaction. byjus.comwikipedia.org To overcome this, various activation techniques and specialized forms of magnesium are employed.

Mechanical methods like crushing, rapid stirring, or sonication of the magnesium pieces can physically break the oxide layer, exposing a fresh, reactive surface. wikipedia.orgstackexchange.com Chemical activation is also widely used. Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com These agents react with the magnesium surface to generate a small amount of magnesium halide, which helps to initiate the primary reaction. researchgate.net

A significant advancement in this area is the use of "Rieke magnesium," a highly reactive form of magnesium powder. wikipedia.orgriekemetals.com Prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium, Rieke magnesium offers a much larger and oxide-free surface area. wikipedia.org This high reactivity allows for the formation of Grignard reagents under milder conditions, often at lower temperatures, and can even facilitate the synthesis of "impossible" Grignard reagents from less reactive organic halides like aryl fluorides. wikipedia.orgriekemetals.comorganic-chemistry.org The use of Rieke magnesium can lead to higher yields and selectivity in the formation of benzylic Grignard reagents. riekemetals.com

The physical form of the magnesium also plays a role. Fine magnesium turnings, possessing a larger surface area than coarse turnings, have been shown to improve the selectivity of Grignard reagent formation by promoting a faster reaction between the halide and the metal surface. rsc.org

Initiating the Grignard reaction can be challenging due to the passivating oxide layer on the magnesium. byjus.com To facilitate the start of the reaction, various initiators and promoters are used. Small amounts of preformed Grignard reagent are often added to the reaction mixture to act as an initiator. byjus.comgoogle.comwikipedia.org

Chemical activators like iodine, methyl iodide, and 1,2-dibromoethane are commonly employed. wikipedia.orgstackexchange.comresearchgate.net Iodine is thought to react with the magnesium to form magnesium iodide, which helps to etch the oxide layer. researchgate.net The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation, and the byproducts are innocuous. wikipedia.orgstackexchange.com

In some cases, transition metal salts, such as those of iron, can catalyze the formation of Grignard reagents. researchgate.net Additionally, diisobutylaluminum hydride (DIBAH) has been used to activate the magnesium surface and dry the solvent, allowing for initiation at lower temperatures. acs.orgacs.org

The conditions under which a Grignard reaction is performed significantly impact its yield and selectivity. numberanalytics.com Key parameters that can be optimized include the choice of solvent, reaction temperature, and the concentration of reactants.

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents. google.comnumberanalytics.comnumberanalytics.com They solvate the magnesium center of the Grignard reagent, forming a complex that is stable in solution. utexas.eduwikipedia.org The choice of ether can influence the reaction; for instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, has shown superior performance in some cases, particularly in suppressing the formation of Wurtz coupling byproducts in benzyl (B1604629) Grignard reactions. rsc.orgresearchgate.net Toluene can also be used, especially when a higher boiling point is required. numberanalytics.comnumberanalytics.com

Temperature: Grignard reactions are typically exothermic, and temperature control is crucial. google.comnumberanalytics.com Low to moderate temperatures, often between -78°C and 0°C, are generally preferred to minimize side reactions and improve selectivity. numberanalytics.com For instance, the formation of a diaddition product was observed to decrease with lower temperatures in a study involving a phthalide. dtu.dk However, some reactions may require heating to initiate. orgsyn.org The use of highly reactive magnesium, such as Rieke magnesium, can allow for Grignard formation at lower temperatures. riekemetals.com

Concentration: The concentration of the organic halide can affect the rate of reaction and the formation of byproducts. rsc.org Low halide concentrations are generally favored to reduce the likelihood of side reactions like Wurtz coupling. rsc.org Using a slight excess of the Grignard reagent can also help ensure the complete reaction of the substrate. numberanalytics.com

Table 1: Influence of Reaction Parameters on Grignard Reagent Formation

| Parameter | Effect on Reaction | Optimized Condition |

| Magnesium Morphology | Affects surface area and reactivity. | Fine turnings or Rieke magnesium for higher reactivity. wikipedia.orgrsc.org |

| Activation | Removes passivating oxide layer. | Use of initiators like iodine, 1,2-dibromoethane, or DIBAH. wikipedia.orgstackexchange.comacs.org |

| Solvent | Stabilizes the Grignard reagent. | Anhydrous ethers like THF or 2-MeTHF. numberanalytics.comrsc.org |

| Temperature | Influences reaction rate and selectivity. | Typically low to moderate temperatures (-78°C to 0°C) to minimize side reactions. numberanalytics.comdtu.dk |

| Concentration | Affects reaction rate and byproduct formation. | Low halide concentration and a slight excess of Grignard reagent. rsc.orgnumberanalytics.com |

Control of Undesired Side Reactions during Synthesis

The formation of Grignard reagents is often accompanied by side reactions that can significantly lower the yield and purity of the desired product. For this compound, the primary concerns are the formation of Wurtz-type coupling products and potential reactions involving the fluorine substituent.

The Wurtz-type coupling is a significant side reaction in the synthesis of many Grignard reagents, including those derived from benzyl halides. rsc.org This reaction occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled dimer (R-R). rsc.orgresearchgate.net In the case of this compound, this results in the formation of 1,2-bis(3-fluorophenyl)ethane. Several strategies can be employed to minimize this undesired byproduct.

Key Control Strategies:

Slow Halide Addition: A slow, controlled rate of addition of 3-fluorobenzyl chloride to the magnesium suspension is crucial. alfa-chemistry.com This maintains a low concentration of the halide in the reaction mixture, reducing the probability of it encountering and reacting with the Grignard product.

Temperature Control: Grignard formation is exothermic. Once the reaction initiates, the temperature can rise, which often favors the Wurtz coupling reaction. alfa-chemistry.com Therefore, maintaining a controlled, lower temperature after initiation is essential to suppress the formation of the dimer.

Solvent Selection: The choice of solvent can have a notable impact on the extent of Wurtz coupling. Ethereal solvents are standard, but studies have shown that alternatives to tetrahydrofuran (THF) or diethyl ether (Et₂O) can be beneficial. For instance, 2-methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, has been shown to significantly suppress the Wurtz byproduct in benzyl Grignard reactions compared to THF. gordon.edursc.org

Table 1: Effect of Solvent on Benzyl Grignard Reaction Purity

This table illustrates the impact of different solvents on the ratio of the desired Grignard addition product to the Wurtz coupling byproduct in a model reaction involving a benzyl halide.

| Solvent | Product to Wurtz Byproduct Ratio | Reference |

| Diethyl Ether (Et₂O) | 90 : 10 | researchgate.net |

| Tetrahydrofuran (THF) | 30 : 70 | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | researchgate.net |

Data derived from a representative benzyl chloride Grignard reaction.

Continuous Flow Processing: A highly effective modern approach to minimizing Wurtz coupling is the use of continuous flow reactors. researchgate.netresearchgate.netchemrxiv.org In such a system, the organic halide is passed through a packed bed of excess magnesium. vapourtec.com This setup ensures that the halide is consumed almost immediately to form the Grignard reagent and that the concentration of the Grignard product in the presence of unreacted halide is kept to a minimum, thereby improving selectivity and reducing the formation of the Wurtz product. rsc.orgresearchgate.net

The presence of a fluorine atom on the aromatic ring introduces unique challenges. The carbon-fluorine (C-F) bond is exceptionally strong, making the initial formation of Grignard reagents from organofluorine compounds difficult compared to their chloro, bromo, or iodo analogs. quora.comnih.gov While the direct synthesis from 3-fluorobenzyl chloride is feasible, potential side reactions related to the fluorine atom must be considered.

The primary side reaction involving fluorine is not typically the formation of complex byproducts during the synthesis itself, but rather issues that can arise during workup or from alternative reaction pathways.

Mitigation Strategies and Considerations:

Preventing Magnesium Fluoride (B91410) Precipitation: When preparing Grignard reagents from fluorinated compounds, the workup can be complicated by the formation of magnesium fluoride (MgF₂), an insoluble salt. stackexchange.com Careful control of workup conditions is necessary to manage this precipitate.

Avoiding Single-Electron Transfer (SET) Pathways: The treatment of some Grignard reagents with electrophilic fluorine sources is known to be inefficient due to single-electron transfer (SET) reactivity, which leads to non-fluorinated byproducts. drughunter.com While this applies to fluorination reactions rather than the synthesis of a fluoro-Grignard, it highlights the potential for radical pathways. To mitigate such byproducts, a solvent switch from THF to a less coordinating solvent like dichloromethane (B109758) (DCM) has been shown to be effective in subsequent reactions. drughunter.com

Alternative Synthetic Routes: For some fluoroaryl Grignards where direct synthesis is problematic, an exchange reaction is a viable alternative. This involves reacting the fluoroaromatic compound with a more reactive, non-fluorinated Grignard reagent (e.g., a hydrocarbyl Grignard). google.com This can produce the desired fluoroaryl Grignard reagent cleanly, avoiding byproducts associated with the direct reaction with magnesium. google.com

Scale-Up Considerations for Research Syntheses

Scaling up Grignard reactions from the laboratory bench to larger research or pilot scales introduces significant safety and operational challenges. The high exothermicity of the reaction is a primary concern. dchas.orgacs.org A delayed initiation, where the organic halide accumulates before the reaction begins, can lead to a dangerous thermal runaway. acs.orgacs.org

Key Scale-Up Strategies:

Process Monitoring: It is critical to definitively confirm that the reaction has initiated before adding the bulk of the 3-fluorobenzyl chloride. On a larger scale, visual cues may be insufficient. In-situ analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or near-infrared spectroscopy (NIR) are powerful tools for monitoring the concentration of the halide reactant in real-time. acs.orgacs.orghzdr.de This allows operators to see the consumption of the starting material, confirming initiation and ensuring that it does not accumulate to hazardous levels. acs.orgacs.org Heat and mass balance-based monitoring systems can also provide real-time data on reaction progress and safety parameters. acs.orghzdr.desemanticscholar.org

Continuous Flow Manufacturing: As with minimizing side reactions, continuous processing is an inherently safer method for scaling up Grignard synthesis. gordon.edu Continuous stirred-tank reactors (CSTRs) or packed-bed flow reactors operate with a much smaller reaction volume at any given time compared to a large batch reactor. gordon.eduvapourtec.com This, combined with superior heat transfer, drastically reduces the risk of thermal runaway. vapourtec.com Continuous processing allows for the production of large quantities of the Grignard reagent over time in a controlled, steady-state manner, improving both safety and often product purity. gordon.eduresearchgate.netacs.org

Robust Standard Operating Procedures (SOPs): For any large-scale reaction, well-defined SOPs are essential. This includes detailed procedures for drying glassware and solvents, activating the magnesium, controlling the addition rate, and managing the reaction exotherm. dchas.org Administrative controls, such as prohibiting working alone during large-scale syntheses, are also a critical safety measure. dchas.org

Table 2: Comparison of Batch vs. Continuous Processing for Grignard Synthesis Scale-Up

| Feature | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Volume | Large (e.g., 2000 L) | Small (e.g., 5-22 L) | gordon.edu |

| Safety | High risk of thermal runaway due to large volume and potential for halide accumulation. | Inherently safer due to small holdup volume and superior heat transfer. | gordon.eduvapourtec.comacs.org |

| Impurity Profile | Higher levels of byproducts (e.g., Wurtz coupling) due to changing reactant ratios over time. | Lower impurity levels; Wurtz byproduct can be reduced from >5% to <1%. | gordon.edu |

| Process Control | Difficult to control temperature and mixing, especially during initiation and addition. | Rapid steady-state control is achievable, allowing for consistent quality. | gordon.edu |

| Material Usage | Higher stoichiometry of reagents often required. | Can lead to significant reductions in magnesium and halide usage. | gordon.edu |

**mechanistic Investigations of 3 Fluorobenzylmagnesium Chloride Formation**

Electron Transfer Mechanisms in Grignard Reagent Formation

The prevailing mechanism for the formation of Grignard reagents from an organic halide and magnesium metal involves a sequence of single electron transfer (SET) events. organic-chemistry.org This process is initiated at the magnesium surface and leads to the generation of radical intermediates.

The formation of a Grignard reagent begins with the transfer of an electron from the magnesium metal to the organic halide. utexas.edu For 3-fluorobenzyl chloride, this electron enters the antibonding orbital of the carbon-chlorine bond. This initial transfer creates a transient radical anion species. The magnesium surface is a critical component in this process; its condition, including the passivating layer of magnesium oxide, surface defects, and crystal dislocations, significantly impacts the efficiency of electron transfer. byjus.comwikipedia.orgacs.org The reaction is often subject to an induction period, a delay before the reaction starts, which is associated with the activation of the magnesium surface. wikipedia.org Methods to activate the surface and weaken the passivating oxide layer include mechanical means like crushing or sonication, and the use of chemical activators such as iodine or 1,2-dibromoethane (B42909). wikipedia.orgwvu.edu

Following the initial electron transfer, the resulting radical anion is unstable and undergoes rapid fragmentation, cleaving the carbon-halogen bond to form a 3-fluorobenzyl radical and a chloride anion. utexas.edu This radical can then undergo further reaction. One pathway involves the radical diffusing to the magnesium surface, where it is reduced by a second electron transfer from the magnesium. This forms a carbanionic species which then combines with the magnesium cation (MgX+) to yield the final Grignard reagent, 3-Fluorobenzylmagnesium chloride. acs.org However, a competing pathway involves the coupling of two 3-fluorobenzyl radicals to form 1,2-bis(3-fluorophenyl)ethane, a common Wurtz-type coupling byproduct. researchgate.net The formation of such side products is often attributed to reactions involving "surface-adherent" radicals at the solid-liquid interface. alfredstate.edu

Influence of Fluorine Substitution on Grignard Formation Mechanism

The presence of a fluorine atom on the benzyl (B1604629) ring introduces distinct electronic and steric properties that modify the mechanism and outcome of the Grignard reagent formation.

The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The dominant inductive effect makes the aromatic ring more electron-deficient. This can influence the stability of the radical and carbanionic intermediates formed during the reaction. ncert.nic.in From a steric standpoint, the fluorine atom is relatively small and its position at the meta-carbon does not significantly impede the approach of the benzyl halide to the magnesium surface. ncert.nic.in However, the strong carbon-fluorine bond makes aryl fluorides generally unreactive for Grignard formation under standard conditions. stackexchange.comquora.com In the case of 3-fluorobenzyl chloride, the reaction occurs at the more labile carbon-chlorine bond.

When compared to unsubstituted benzylmagnesium chloride, the formation of this compound is influenced by the electronic nature of the fluorine substituent. The reactivity for Grignard formation from halides generally follows the trend I > Br > Cl >> F, which correlates with the decreasing strength of the carbon-halogen bond. reddit.com While this trend applies to the leaving group, a halogen substituent on the aromatic ring introduces additional electronic factors. For instance, electron-withdrawing groups on an aromatic ring can accelerate the rate of magnesium-halogen exchange, a related method for Grignard preparation. harvard.edu In contrast, strongly oxidizing groups like a nitro group can inhibit the reaction altogether. stackexchange.com The 3-fluoro group represents a non-oxidizing electron-withdrawing substituent. The formation of benzyl Grignard reagents, in general, can be complicated by significant formation of the Wurtz homocoupling product, 1,2-diphenylethane. reddit.com

Kinetic Studies of Formation Rates

Kinetic studies of Grignard reagent formation provide quantitative data on reaction rates and the factors that control them. These studies have revealed that the process is complex, with evidence for different rate-limiting steps under various conditions.

Some studies suggest that the rate-determining step is the initial electron transfer from the magnesium to the organic halide. harvard.eduacs.org However, other research indicates that the rate-limiting step may be the reaction of the organohalide at the magnesium surface, involving the partial insertion of a magnesium atom into the carbon-halide bond in the transition state. acs.org The rate of formation is often measured by monitoring the growth of reactive pits on the magnesium surface over time. acs.orgacs.org

| Factor | Influence on Formation Rate |

| Solvent | Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential, as they solvate and stabilize the Grignard reagent. utexas.eduwikipedia.org |

| Temperature | Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. acs.org |

| Magnesium Surface | The rate is highly dependent on the active surface area of the magnesium. byjus.com Activation via chemical or mechanical means can reduce the induction period and accelerate the reaction. wikipedia.orgwvu.edu |

| Halide Reactivity | The rate is dependent on the carbon-halogen bond, typically following the order R-I > R-Br > R-Cl. reddit.com |

| Substituent Effects | Electron-withdrawing groups on aryl halides can increase the rate of formation. harvard.edu |

Table 1. Summary of Factors Influencing the Kinetic Rate of Grignard Reagent Formation.

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The synthesis of this compound from 3-fluorobenzyl chloride and magnesium metal is a heterogeneous reaction that can be challenging to monitor using traditional offline methods. In situ analytical techniques offer a continuous view of the reaction, enabling the detection of key species and the observation of reaction milestones.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for monitoring the progress of Grignard reagent formation. mdpi.com By inserting a probe directly into the reaction mixture, spectra can be collected in real-time. For the formation of this compound, FTIR spectroscopy can track the consumption of the starting material, 3-fluorobenzyl chloride, by monitoring the disappearance of the characteristic C-Cl stretching vibration. Concurrently, the formation of the Grignard reagent can be observed by the appearance of new vibrational bands associated with the C-Mg bond. This continuous monitoring allows for the precise determination of reaction initiation and endpoint. mdpi.com

Raman Spectroscopy

Raman spectroscopy is another valuable in situ technique for studying Grignard reactions. chemicalbook.com It is particularly well-suited for monitoring changes in non-polar bonds and is less sensitive to interference from the ethereal solvents typically used in Grignard synthesis. An in situ Raman probe can be used to follow the consumption of 3-fluorobenzyl chloride and the emergence of this compound. The technique can provide information on the structure of the Grignard reagent in solution, including the potential for Schlenk equilibrium. chemicalbook.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. nih.govresearchgate.net While not as commonly used for real-time process monitoring as FTIR or Raman due to instrumentation constraints, in situ NMR studies can offer profound mechanistic insights. For the formation of this compound, ¹H and ¹⁹F NMR could be employed to monitor the disappearance of the benzyl proton and fluorine signals of the starting material and the appearance of new signals corresponding to the Grignard reagent. researchgate.net This can help in quantifying the conversion and identifying any side products that may form.

Detailed Research Findings

While specific in situ spectroscopic studies on the formation of this compound are not extensively documented in publicly available literature, the principles from studies on analogous Grignard reagents can be applied. The data table below illustrates the expected changes in key spectroscopic signals that would be monitored during the reaction.

Interactive Data Table: Spectroscopic Monitoring of this compound Formation

| Analyte | Technique | Spectroscopic Signal (Anticipated) | Observation During Reaction |

| 3-Fluorobenzyl chloride | In situ FTIR | C-Cl stretch | Decrease in peak intensity |

| 3-Fluorobenzyl chloride | In situ Raman | C-Cl stretch | Decrease in peak intensity |

| 3-Fluorobenzyl chloride | In situ ¹H NMR | -CH₂- signal | Shift and decrease in signal intensity |

| This compound | In situ FTIR | C-Mg stretch | Increase in peak intensity |

| This compound | In situ Raman | C-Mg stretch | Increase in peak intensity |

| This compound | In situ ¹H NMR | -CH₂- signal | Appearance of new, upfield-shifted signal |

| This compound | In situ ¹⁹F NMR | Aromatic C-F | Shift in signal position upon formation |

The use of these in situ monitoring techniques provides a comprehensive understanding of the reaction dynamics. For instance, an induction period, a common feature in Grignard reactions, can be accurately measured by the delay in the consumption of the halide and the formation of the product. Furthermore, the rate of formation can be calculated from the real-time concentration profiles, which is crucial for process scale-up and ensuring safety, especially given the exothermic nature of Grignard reagent formation.

**reactivity Profiles and Reaction Mechanisms of 3 Fluorobenzylmagnesium Chloride**

Nucleophilic Addition Reactions

The most common and synthetically useful reactions of 3-fluorobenzylmagnesium chloride involve its addition to polarized multiple bonds, particularly carbon-heteroatom double and triple bonds. These reactions are fundamental in the formation of new carbon-carbon bonds.

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of alcohols. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

A specific example of this reactivity is the reaction of this compound with tert-butyl 4-oxopiperidine-1-carboxylate. In a reaction conducted in tetrahydrofuran (B95107) (THF) at room temperature for 16 hours, the Grignard reagent adds to the ketone to produce tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate in a 42% yield after purification. chemicalbook.com

Reaction of this compound with a Ketone

| Reactant | Reagent | Product | Yield |

|---|

With aldehydes, the reaction yields secondary alcohols. For instance, the reaction with formaldehyde (B43269) would produce 2-(3-fluorophenyl)ethanol. vaia.compsu.edu The reaction with other aldehydes, such as benzaldehyde, would yield 1-(3-fluorophenyl)-2-phenylethanol.

The reaction with esters is more complex as it involves a two-fold addition of the Grignard reagent. The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate which then collapses to eliminate the alkoxy group, forming a ketone. This newly formed ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition to form a tertiary alcohol after acidic workup. For example, the reaction of this compound with an ester like ethyl acetate (B1210297) would be expected to yield 1,1-bis(3-fluorobenzyl)ethanol.

When this compound reacts with a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is created, leading to the possibility of stereoisomeric products. The stereochemical outcome of these reactions is often predictable using established models of asymmetric induction.

The Felkin-Anh model is commonly used to predict the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones that have a stereocenter adjacent to the carbonyl group. This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon, thus minimizing steric hindrance.

In cases where the α-substituent is a heteroatom capable of coordinating with the magnesium ion of the Grignard reagent, the Cram chelation model may be applied. In this model, the carbonyl compound forms a five-membered chelate ring with the Grignard reagent. This chelation locks the conformation of the substrate, and the nucleophile then attacks from the less hindered face of the rigid cyclic intermediate, often leading to a different diastereomer than that predicted by the Felkin-Anh model.

The structure of the carbonyl substrate significantly influences the outcome of the reaction with this compound.

Steric Hindrance: As the steric bulk around the carbonyl group increases, the rate of nucleophilic addition decreases. Highly hindered ketones may react slowly or not at all. In some cases, with very hindered ketones, Grignard reagents can act as a base and deprotonate the α-carbon, leading to enolization rather than addition. For example, the reaction of benzylmagnesium chloride with di-tert-butyl ketone is known to be reversible due to steric hindrance. researchgate.net

Electronic Effects: Electron-withdrawing groups on the carbonyl substrate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Chelation: The presence of a Lewis basic group, such as an ether or an amine, elsewhere in the substrate molecule can lead to intramolecular coordination with the magnesium of the Grignard reagent. This can influence the conformation of the substrate and direct the nucleophilic attack, affecting the stereochemical outcome of the reaction.

This compound can also add to the carbon-nitrogen multiple bonds of imines and nitriles.

The reaction with imines is analogous to the addition to carbonyl compounds. The nucleophilic attack of the Grignard reagent on the imine carbon results in the formation of a magnesium amide intermediate. Subsequent hydrolysis yields the corresponding amine. rsc.org This provides a valuable route for the synthesis of α-branched amines.

The addition to nitriles provides a pathway to ketones. The Grignard reagent adds to the electrophilic carbon of the nitrile group to form a magnesium imine salt intermediate. This intermediate is stable under the reaction conditions and does not react further with the Grignard reagent. Upon acidic workup, the imine salt is hydrolyzed to a ketone. organic-chemistry.org For example, the reaction of this compound with benzonitrile (B105546) would be expected to yield 1-(3-fluorophenyl)-1-phenylmethanone.

The high nucleophilicity of this compound allows it to participate in the ring-opening of strained three-membered rings like epoxides and aziridines. These reactions proceed via an SN2 mechanism.

In the case of epoxides , the nucleophilic attack occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. In unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.com The reaction results in the formation of a β-alkoxyalcohol after acidic workup. For example, the reaction with propylene (B89431) oxide would predominantly yield 1-(3-fluorobenzyl)propan-2-ol.

The ring-opening of aziridines follows a similar pathway. For non-activated aziridines, the reaction can be sluggish. However, with activated aziridines (e.g., N-sulfonyl or N-acyl aziridines), the ring is more susceptible to nucleophilic attack. The attack of this compound would occur at one of the ring carbons, leading to the formation of a β-amino compound.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters) [2, 11, 12, 26, 27, 30, 31]

Cross-Coupling Reactions

This compound can be utilized in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the coupling of the Grignard reagent with an organic halide or triflate.

One of the most well-known examples is the Kumada coupling , which employs a nickel or palladium catalyst. organic-chemistry.org In this reaction, this compound can be coupled with aryl, vinyl, or alkyl halides. For instance, a nickel-catalyzed Kumada coupling with an aryl bromide would yield a diarylmethane derivative. researchgate.netnih.govresearchgate.netrhhz.net Iron catalysts have also been shown to be effective for the cross-coupling of Grignard reagents with alkyl halides. researchgate.netnih.govnih.govprinceton.edu

The Negishi coupling is another powerful cross-coupling reaction that can be employed. organic-chemistry.orgwikipedia.orgchem-station.comnih.gov In this case, the Grignard reagent is first transmetalated with a zinc salt, such as zinc chloride, to form the corresponding organozinc reagent. This organozinc compound is then coupled with an organic halide in the presence of a palladium or nickel catalyst. The use of organozinc reagents often offers greater functional group tolerance compared to Grignard reagents directly.

While the Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide, there are variations where a Grignard reagent can be used to generate the organoboron species in situ. nih.govresearchgate.netscispace.comresearchgate.netprinceton.edu For example, this compound could be reacted with a trialkyl borate (B1201080) to form a boronic ester, which can then participate in a palladium-catalyzed Suzuki coupling with an aryl halide.

Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

|---|---|---|---|

| Kumada | Ni or Pd | Aryl/Vinyl/Alkyl Halide | Substituted Benzene (B151609)/Alkene/Alkane |

| Negishi | Ni or Pd | Aryl/Vinyl/Alkyl Halide | Substituted Benzene/Alkene/Alkane |

Electrophilic Substitution Reactions (e.g., reactions with CO₂, SO₂)

As a potent nucleophile, this compound readily reacts with various electrophiles. A classic example is its reaction with carbon dioxide (CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid, in this case, (3-fluorophenyl)acetic acid.

Similarly, the reaction of this compound with sulfur dioxide (SO₂) is expected to produce a sulfinate salt. adichemistry.com Upon acidic workup, this would yield the corresponding sulfinic acid, 3-fluorobenzylsulfinic acid. clockss.org This reaction provides a direct route to sulfinic acids from Grignard reagents. adichemistry.com

Reactivity with Active Hydrogen Compounds

This compound is a strong base and will react readily with any compound possessing an acidic hydrogen. youtube.com This includes water, alcohols, phenols, carboxylic acids, and even terminal alkynes. In these reactions, the Grignard reagent acts as a base, abstracting a proton from the active hydrogen compound. This results in the formation of the hydrocarbon 3-fluorotoluene (B1676563) and a magnesium salt of the deprotonated species. This type of reaction, known as protonolysis, is a common side reaction if the reaction conditions are not strictly anhydrous.

Influence of Solvent and Ligands on Reactivity and Selectivity

The choice of solvent is critical in Grignard reagent chemistry. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it through coordination. clockss.org THF is generally a better solvating agent than diethyl ether, which can lead to a more reactive "ate" complex and potentially different reaction outcomes. stackexchange.comclockss.org The solvent can also have a significant impact on cross-coupling reactions. For example, in some iron-catalyzed couplings, a mixture of THF and tert-butyl methyl ether (tBuOMe) was found to be essential for achieving high yields by minimizing homocoupling side reactions. Additives like N-methyl-2-pyrrolidone (NMP) have also been shown to improve the outcome of certain iron-catalyzed reactions.

Ligands play a pivotal role in transition metal-catalyzed cross-coupling reactions by influencing the electronic and steric environment of the metal center. scienceinfo.com This, in turn, affects the rates of the individual steps in the catalytic cycle and can control the selectivity of the reaction.

Table 3: Influence of Solvents and Ligands on Reactivity

| Factor | Influence | Examples |

| Solvent | ||

| Tetrahydrofuran (THF) | Good solvating agent, can increase Grignard reactivity. stackexchange.comclockss.org | Commonly used for Grignard reagent formation and reactions. |

| Diethyl Ether | Standard solvent for Grignard reactions. | Traditional solvent for Grignard synthesis. |

| THF/tBuOMe mixture | Can suppress side reactions like homocoupling. | Used in specific iron-catalyzed cross-couplings. |

| N-Methyl-2-pyrrolidone (NMP) | Additive that can enhance reactivity in some iron-catalyzed couplings. | Used as a co-solvent or additive. |

| Ligand | ||

| Phosphine Ligands (e.g., PCyp₃, CPhos) | Bulky, electron-rich phosphines promote reductive elimination in Pd-catalyzed couplings. acs.orgscienceinfo.com | Used in Negishi and other palladium-catalyzed reactions. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that enhance catalytic activity in Ni-catalyzed couplings. organic-chemistry.orgadichemistry.com | Used in Kumada coupling reactions. |

This table summarizes the general effects of common solvents and ligand types on the reactivity and selectivity of reactions involving Grignard reagents.

Theoretical Treatment of Reaction Mechanismsucl.ac.ukberkeley.edu

The theoretical examination of a reaction mechanism provides profound insights into the factors governing its rate, selectivity, and outcome. For Grignard reagents, computational chemistry has become an indispensable tool to navigate the complexities of their reactivity. acs.org

Transition State Analysis and Energy Profilesucl.ac.uk

Transition state analysis involves the computational identification and characterization of the highest energy point along a reaction coordinate, the transition state (TS). The energy of this state determines the activation energy of the reaction, a critical factor in reaction kinetics. An energy profile maps the energy of the system as it progresses from reactants to products through the transition state.

For Grignard reactions, computational studies have revealed the importance of the solvent and the aggregation state of the reagent on the energy profile. acs.orgucl.ac.uk For instance, reactions can proceed through different transition states depending on whether the Grignard reagent is a monomer or a dimer. Dimeric species can participate in lower-energy transition states by providing additional stabilization or by acting as a Lewis acid catalyst. berkeley.edu

Unfortunately, specific transition state structures and their corresponding energy profiles for reactions involving this compound have not been detailed in the surveyed literature. Such an analysis would require dedicated computational studies to model the interaction of the Grignard reagent with various electrophiles, calculating the geometries and energies of the reactants, transition states, and products.

Table 1: Hypothetical Transition State Analysis Data for the Reaction of this compound with a Generic Electrophile

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ | Data not available | Gibbs free energy of activation. |

| ΔH‡ | Data not available | Enthalpy of activation. |

| TΔS‡ | Data not available | Entropic contribution to the activation energy. |

| Reaction Coordinate | Data not available | The geometric parameter defining the reaction progress. |

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound due to a lack of available research.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more facile reaction.

In the context of this compound, the HOMO would be associated with the carbanionic carbon of the benzyl (B1604629) group, making it the primary site of nucleophilic attack. The fluorine substituent on the benzene ring would influence the energy and localization of the HOMO. An electron-withdrawing fluorine atom would be expected to lower the energy of the HOMO compared to unsubstituted benzylmagnesium chloride, potentially affecting its reactivity.

The LUMO of the reaction partner (e.g., a carbonyl compound) would be the π* orbital of the C=O bond. The interaction between the HOMO of the Grignard reagent and the LUMO of the carbonyl compound leads to the formation of a new carbon-carbon bond.

A comprehensive FMO analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO and those of its reaction partners. This would allow for predictions about regioselectivity and stereoselectivity. However, specific FMO data for this compound are not available in the current body of literature.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | Data not available | Data not available |

| Formaldehyde (example electrophile) | Data not available | Data not available |

This table is presented to illustrate the type of data that would be generated from an FMO analysis. The values are not actual calculated energies for the specified compounds.

**computational and Theoretical Studies of 3 Fluorobenzylmagnesium Chloride**

Electronic Structure and Bonding Analysis

Quantum-chemical calculations on similar Grignard reagents, such as methylmagnesium chloride (CH₃MgCl), provide further insight. The calculated high energy required for the homolytic cleavage of the Mg-CH₃ bond (around 66.6 kcal/mol) underscores the stability of the C-Mg bond and suggests that radical formation from the Grignard reagent itself is unlikely in the absence of other promoting factors. acs.org

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution on a molecule's surface. libretexts.orgwalisongo.ac.id For a molecule like 3-fluorobenzylmagnesium chloride, an ESP map would visually represent the concepts discussed above.

Regions of High Electron Density (Red): These areas correspond to low electrostatic potential and are typically found around the most electronegative atoms. In this case, the region around the chlorine atom and the fluorine atom on the benzene (B151609) ring would exhibit high electron density. The benzylic carbon, due to the polar C-Mg bond, would also show a significant region of negative electrostatic potential, highlighting its nucleophilic character. libretexts.orgresearchgate.net

Regions of Low Electron Density (Blue): These areas of high electrostatic potential are associated with a lack of electrons. The magnesium atom, being electropositive, would be the center of a blue region, indicating its electrophilic character. libretexts.orgresearchgate.net

The distribution of charge significantly influences how the molecule interacts with other species. The nucleophilic carbon is drawn to electrophilic centers in other molecules, while the electrophilic magnesium can coordinate with Lewis basic solvents or other reagents. libretexts.org

Conformational Analysis and Stability

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C-C bond between the benzene ring and the methylene (B1212753) group (-CH₂-). The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. pearson.com

Aggregation Phenomena in Solution (Schlenk Equilibrium)

In solution, Grignard reagents like this compound exist in a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgchemeurope.com This equilibrium involves the interconversion between the monomeric form (RMgX) and its dimeric or oligomeric aggregates, as well as a disproportionation into dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.orgchemeurope.comnih.gov

The fundamental Schlenk equilibrium is represented as: 2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, concentration, and temperature. wikipedia.orgchemeurope.com

At higher concentrations, Grignard reagents tend to form dimers and higher oligomers. wikipedia.orgchemeurope.com For alkyl magnesium chlorides in ether, dimeric structures are common. wikipedia.orgchemeurope.com Computational studies on thiophene (B33073) Grignards have identified several stable bridged dimer intermediates, including those with chlorine bridges (μ-(Cl, Cl)), a mix of chlorine and carbon bridges (μ-(Cl, C)), and single chlorine bridges (μ-Cl). nih.gov These dimeric structures are often as thermodynamically stable as the monomeric species and their ligand exchange products. nih.gov The formation of these aggregates proceeds through the association of two monomeric units, followed by the formation of bridging bonds. nih.gov

The solvent plays a critical role in the Schlenk equilibrium and the aggregation state of Grignard reagents. acs.orgrsc.org Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are essential for stabilizing the magnesium center through coordination. wikipedia.orgwordpress.com The magnesium atom in Grignard reagents typically coordinates with two ether molecules, leading to a more accurate representation of the monomer as RMgXL₂ (where L is the ether solvent). wikipedia.org

Computational studies on methylmagnesium chloride in THF have shown that the solvent is not merely a passive medium but an active participant in the reaction dynamics. acs.orgresearchgate.netnih.gov The solvent molecules' dynamic coordination and dissociation from the magnesium center are crucial for the cleavage and formation of Mg-Cl and Mg-C bonds. acs.orgresearchgate.netnih.gov For instance, ligand exchange is facilitated when dinuclear species evolve from more stable, symmetrically solvated forms to less stable, asymmetrically solvated ones. nih.gov The addition of certain solvents, like dioxane, can shift the equilibrium by precipitating the magnesium halide, thereby favoring the formation of the dialkylmagnesium compound. wikipedia.orgchemeurope.com The choice of solvent can also influence the suppression of side reactions, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) showing promise as an alternative to traditional ethers. rsc.org

Interactive Data Table: Properties of Grignard Reagent Species in Solution

| Species | Description | Key Characteristics | Influence on Reactivity |

| Monomer (RMgX) | The fundamental Grignard reagent unit. | Generally more reactive in nucleophilic additions. fiveable.me | The primary reactive species in many reactions. |

| Dimer/Oligomer | Aggregates of two or more RMgX units. | Formation is concentration-dependent; often bridged by halogen atoms. wikipedia.orgnih.gov | Can exhibit different reactivity compared to the monomer. |

| Dialkylmagnesium (R₂Mg) | A product of the Schlenk equilibrium. | Formed via disproportionation of the Grignard reagent. wikipedia.org | Can act as a nucleophile; its presence alters the overall reactivity of the solution. |

| **Magnesium Halide (MgX₂) ** | A product of the Schlenk equilibrium. | A Lewis acidic species that can coordinate with solvents. researchgate.net | Can influence the equilibrium position and reaction pathways. |

Solvation Effects on Grignard Reagent Structure and Reactivity

The solvent is not a passive medium in Grignard reactions but an active participant that profoundly influences the structure and reactivity of the organomagnesium species. researchgate.netacs.org In ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which are commonly used for Grignard reactions, solvent molecules coordinate directly to the magnesium center. This coordination is crucial for stabilizing the reagent and modulating its reactivity.

The structure of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which involves an equilibrium between the monomeric form (RMgX) and its dimeric or oligomeric forms, as well as the redistribution products MgR₂ and MgX₂. researchgate.netrsc.org Computational studies, particularly on model systems like CH₃MgCl in THF, have provided a detailed picture of these dynamics.

Key Research Findings:

Coordination and Stability: Ab initio molecular dynamics (AIMD) simulations show that the magnesium atom in monomeric Grignard reagents and their Schlenk equilibrium counterparts can coordinate with two to four THF molecules. researchgate.netacs.org For instance, CH₃MgCl and Mg(CH₃)₂ in THF are most stable with two coordinating solvent molecules, adopting a tetrahedral geometry. acs.org In contrast, MgCl₂ is most stable when coordinated with three THF molecules in a trigonal-bipyramidal arrangement. acs.org

The Role of Dinuclear Species: The transformation between species in the Schlenk equilibrium often proceeds through the formation of dinuclear, chlorine-bridged intermediates. researchgate.netacs.org The relative stability of these bridged structures is highly dependent on their solvation state.

Solvent Dynamics and Reactivity: The dynamic exchange of solvent molecules is a key factor controlling the reaction mechanism. researchgate.netacs.org Studies have shown that asymmetrically solvated species, where the magnesium centers have different numbers of coordinating solvent molecules, are crucial reactive intermediates. acs.org The cleavage of Mg-Cl and Mg-C bonds tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. researchgate.net This highlights that while tetracoordinated magnesium species are often the most stable, they may not be the most reactive. acs.org The energy differences between various solvated structures are often small (less than 5 kcal/mol), allowing for a dynamic equilibrium between them at room temperature. researchgate.net

| Species | Coordination Geometry | Relative Stability (kcal/mol) | Reference |

|---|---|---|---|

| MgCl₂(THF)₂ | Tetrahedral | +1.6 | acs.org |

| MgCl₂(THF)₃ | Trigonal-Bipyramidal | 0.0 | acs.org |

| MgCl₂(THF)₄ | Octahedral | +2.8 | acs.org |

Predictive Modeling of Reaction Pathways and Selectivity

Predictive modeling, utilizing quantum chemical calculations, allows for the exploration of potential reaction pathways and the factors that determine selectivity. acs.org By calculating the energies of reactants, transition states, and products, researchers can map out the free energy profile of a reaction, identifying the most favorable mechanistic routes.

For Grignard reactions with electrophiles like carbonyl compounds, modeling can distinguish between pathways involving monomeric or dimeric Grignard species. rsc.orgacs.org Computational studies have indicated that dimeric pathways can have significantly lower activation barriers compared to monomeric ones. rsc.orgacs.org For the reaction of CH₃MgCl with acetone (B3395972) in diethyl ether, the linear dimeric path was found to be much more favorable than the monomeric path. acs.org This suggests that the aggregation state of the Grignard reagent, which is influenced by solvation, is a critical factor in its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and stability of reaction intermediates and transition states. nih.gov DFT calculations have been instrumental in understanding the mechanism of Grignard reagent formation and their subsequent reactions.

Key Research Findings:

Mechanism of Formation: DFT studies have explored the mechanisms of Grignard reagent formation from magnesium clusters and organic halides, revealing that both radical and non-radical pathways can be operative depending on the size of the magnesium cluster. rsc.orgrsc.org

Stability of Intermediates: Calculations can predict the stability of various intermediates. For example, DFT calculations on zwitterionic magnesium compounds revealed that the Highest Occupied Molecular Orbital (HOMO) is typically a carbanion lone pair based on the organic ligand. nih.gov

Bond Dissociation Energies: DFT can be used to calculate bond dissociation energies (BDEs). The calculated Mg–CH₃ BDE for solvated CH₃MgCl is high (around 66 kcal/mol), indicating that the spontaneous formation of alkyl radicals from the Grignard reagent in solution is unlikely. acs.org

Reaction Energetics: In a model reaction between a Grignard reagent and a carbonyl substrate, DFT calculations can determine the activation energy for the crucial C-C bond formation step. For a dinuclear Grignard complex, this activation energy was calculated to be as low as ~4.8 kcal/mol, indicating a very facile reaction. acs.org

| Parameter | System | Solvent/Phase | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Mg–CH₃ Bond Dissociation Energy | CH₃MgCl(THF)₂ | THF (Implicit) | 66.6 | acs.org |

| Activation Energy (Monomer Path) | CH₃MgCl + Acetone | Diethyl Ether | 16.2 | rsc.org |

| Activation Energy (Linear Dimer Path) | (CH₃MgCl)₂ + Acetone | Diethyl Ether | 9.2 | rsc.org |

| Activation Energy (Dinuclear Complex) | Fvic + Carbonyl | THF | ~4.8 | acs.org |

Ab initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system by calculating the forces on the atoms from first principles (quantum mechanics) at each step of the simulation. researchgate.netnih.govsemanticscholar.org This method is particularly powerful for studying complex solution-phase dynamics, such as the Schlenk equilibrium and solvent exchange, as it does not rely on pre-parameterized force fields.

**advanced Applications of 3 Fluorobenzylmagnesium Chloride in Organic Synthesis**

Asymmetric Synthesis Utilizing Chiral Catalysts or Substrates

The generation of stereocenters in a controlled manner is a cornerstone of modern chemical synthesis, particularly for producing enantiomerically pure active pharmaceutical ingredients. 3-Fluorobenzylmagnesium chloride can be employed in asymmetric transformations through the use of either chiral catalysts, which create a chiral environment for the reaction, or chiral substrates, where existing stereocenters direct the approach of the incoming reagent.

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental method for creating chiral secondary and tertiary alcohols. While specific, highly enantioselective examples directly employing this compound are not extensively documented in readily available literature, the general principles are well-established for analogous systems. Catalytic methodologies for the enantioselective addition of organometallic reagents to aldehydes represent a powerful strategy. For instance, a versatile chiral ligand, Ph-BINMOL, used in the presence of a titanium catalyst and a zinc additive, facilitates the highly enantioselective addition of alkylzirconium reagents to aliphatic aldehydes. mdpi.com This approach, where a chiral catalyst orchestrates the stereochemical outcome, allows for the synthesis of chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com The alkylzirconium reagents themselves can be generated in situ from alkenes, showcasing the method's functional group tolerance. mdpi.com This strategy highlights a pathway that could be adapted for Grignard reagents like this compound, where a suitable chiral ligand would coordinate to the magnesium center, influencing the facial selectivity of the addition to an aldehyde or ketone.

Table 1: Representative Catalytic Enantioselective Addition of an Organometallic Reagent to an Aldehyde This table illustrates a general strategy analogous to what could be applied to this compound.

| Nucleophile Precursor | Electrophile (Aldehyde) | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Hexene | 3-Phenylpropionaldehyde | Ph-BINMOL/Ti(OiPr)4/ZnBr2 | (R)-1-Phenylnonan-4-ol | 40% | 74% | mdpi.com |

| 1-Hexene | Cinnamaldehyde | Ph-BINMOL/Ti(OiPr)4/ZnBr2 | (R)-Nona-1,8-dien-4-ol | 35% | 78% | mdpi.com |

Diastereoselective synthesis relies on the influence of one or more existing chiral centers in a molecule to control the formation of a new stereocenter. This substrate-controlled approach is a common strategy in the synthesis of complex natural products and pharmaceuticals. The addition of Grignard reagents to chiral aldehydes and ketones often proceeds with predictable diastereoselectivity, which can be analyzed using stereochemical models like the Felkin-Anh model. nih.gov However, in cases where such models are not easily applicable, high diastereoselectivity can still be achieved if one diastereoface of the carbonyl group is significantly more sterically hindered than the other. nih.gov

Studies on the addition of allylmagnesium chloride to conformationally flexible chiral cyclic ketones have shown that high diastereoselectivity is possible even when simple models fail. nih.gov This principle is directly transferable to reactions involving this compound. When reacting with a substrate containing a chiral center, particularly adjacent to the reaction site, the existing stereochemistry will direct the incoming nucleophile to a preferred face of the electrophile, resulting in one diastereomer being formed in excess. Another powerful method involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective transformation and are subsequently removed. An efficient method for the diastereo-controlled synthesis of (Z)-fluoroalkene dipeptide isosteres, for example, utilized chiral auxiliaries to construct two new chiral centers with high diastereoselectivity. rsc.org

Chemo- and Regioselective Functionalization of Complex Molecules

In the synthesis of complex molecules that possess multiple reactive sites, chemo- and regioselectivity are of paramount importance. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another. This compound, as a strong nucleophile and base, requires careful consideration of its reactivity profile when used with polyfunctional substrates.

A notable example of its application is the selective nucleophilic addition to a ketone in the presence of a less reactive carbamate (B1207046) functional group. In a documented synthesis, this compound was added to tert-butyl 4-oxopiperidine-1-carboxylate. The Grignard reagent selectively attacks the ketone carbonyl group, leaving the carbamate group intact, to furnish tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate in a 42% yield. This transformation demonstrates the chemoselective nature of the Grignard reagent, which targets the more electrophilic ketone over the stabilized amide-like carbamate. Such selectivity is crucial for minimizing protecting group manipulations and shortening synthetic routes toward complex, biologically relevant scaffolds like substituted piperidines.

Synthesis of Fluorine-Containing Organic Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Consequently, around 20% of all commercialized pharmaceuticals contain at least one fluorine atom. This compound is an excellent building block for introducing a fluorinated moiety into a target structure.

This compound provides a direct route to molecules containing the 3-fluorobenzyl group, which is a common fluoroalkyl/fluoroaryl backbone. A general and practical method for creating fluoroaromatic compounds involves the reaction of functionalized arylmagnesium reagents with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This approach allows for the synthesis of various aromatic fluorides in good yields and is compatible with a range of functional groups. While this method builds the C-F bond on an existing aryl ring, using this compound as the starting material allows for the direct incorporation of a pre-fluorinated benzyl (B1604629) unit. This is often more efficient than attempting to fluorinate a complex molecule in a late-stage synthesis.

The true power of this compound is realized in its application to build complex, fluorinated molecules with potential biological activity. Fluorine-containing nucleosides, for example, are a major class of antiviral and anticancer agents. mdpi.com The synthetic methodologies to access these compounds often involve the careful introduction of a fluorine atom to a sugar or base moiety to enhance the drug's therapeutic profile. mdpi.com

The synthesis of a substituted piperidine (B6355638), as mentioned previously, is a prime example of this approach. The reaction of this compound with a piperidone derivative directly yields a fluorinated 4-benzyl-4-hydroxypiperidine (B46229) scaffold. Piperidine and its derivatives are ubiquitous in medicinal chemistry and are core components of numerous approved drugs. By using a fluorinated Grignard reagent, the fluorine atom is embedded into the molecular framework from the outset, providing a direct pathway to novel, potentially bioactive compounds for further development.

Table 2: Synthesis of a Fluorinated Piperidine Scaffold

| Reagent 1 | Reagent 2 (Substrate) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | tert-butyl 4-oxopiperidine-1-carboxylate | Tetrahydrofuran (B95107) (THF) | 0 °C to 25 °C, 16 h | tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate | 42% |

Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of new functional groups into complex molecules at a late step in the synthetic sequence. This approach allows for the rapid diversification of drug candidates and the fine-tuning of material properties without the need for de novo synthesis. This compound, as a reactive Grignard reagent, can be a valuable tool in LSF, primarily through its participation in nucleophilic addition and cross-coupling reactions.

The 3-fluorobenzyl moiety is of particular interest due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and lipophilicity. The application of this compound in LSF often involves its reaction with various electrophilic sites within a complex molecular scaffold.

One common methodology is the nucleophilic addition to carbonyl groups. For instance, in the synthesis of complex heterocyclic structures, this compound can be added to ketone or aldehyde functionalities to introduce the 3-fluorobenzyl group. An example is the reaction with a protected 4-oxopiperidine derivative to form a tertiary alcohol, a key intermediate in the synthesis of potential therapeutic agents. researchgate.net

Table 1: Examples of Late-Stage Functionalization using this compound

| Substrate | Product | Reaction Type | Significance |

| tert-butyl 4-oxopiperidine-1-carboxylate | tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate | Nucleophilic Addition | Introduction of a functionalized benzyl group to a piperidine scaffold, a common core in pharmaceuticals. researchgate.net |

| Aryl Halides/Triflates | 3-Fluorobenzyl-substituted Arenes | Cross-Coupling (e.g., Kumada, Negishi) | Formation of C(sp²)-C(sp³) bonds, enabling the connection of the fluorinated benzyl motif to various aromatic systems. |

Cross-coupling reactions represent another significant avenue for the use of this compound in LSF. In reactions like the Kumada or Negishi coupling, this Grignard reagent can be coupled with aryl or vinyl halides (or triflates) in the presence of a transition metal catalyst, typically palladium or nickel. dtu.dk This allows for the direct installation of the 3-fluorobenzyl group onto aromatic or heteroaromatic rings, which are prevalent in many biologically active molecules. The choice of catalyst and reaction conditions is crucial to ensure high efficiency and selectivity, especially in the presence of other sensitive functional groups within the complex substrate.

Applications in Polymer Chemistry (e.g., initiation of polymerization, functionalization of polymers)

The utility of this compound extends into the realm of polymer chemistry, where it can be employed as both an initiator for polymerization and a functionalizing agent for existing polymers.

Initiation of Polymerization:

Grignard reagents are well-known initiators for anionic polymerization, particularly for vinyl monomers that possess electron-withdrawing groups capable of stabilizing the resulting carbanionic propagating species. rsc.orgeresearchco.com this compound can initiate the polymerization of monomers such as styrenes, dienes, and methacrylates. The initiation step involves the nucleophilic attack of the 3-fluorobenzyl carbanion on the monomer, generating a new carbanionic species that then propagates the polymer chain.

The use of a fluorinated initiator like this compound allows for the synthesis of polymers with a defined fluorinated end-group. This can be advantageous for controlling the surface properties of the resulting polymer or for introducing a specific site for further modification. The synthesis of block copolymers is also achievable through the sequential addition of different monomers to the living polymer chain initiated by this compound. rsc.orgnih.gov

Table 2: Potential Polymerization Applications of this compound

| Polymerization Type | Monomer Example | Resulting Polymer | Potential Advantages |

| Anionic Polymerization | Styrene | Polystyrene with a 3-fluorobenzyl end-group | Controlled initiation, potential for block copolymer synthesis. rsc.org |

| Anionic Polymerization | Methyl Methacrylate | Poly(methyl methacrylate) with a 3-fluorobenzyl end-group | Introduction of a fluorine-containing moiety for tailored properties. nih.gov |

| Ring-Opening Polymerization | Ethylene (B1197577) Oxide | Poly(ethylene oxide) with a 3-fluorobenzyl end-group | Synthesis of functionalized polyethers. |

This table illustrates potential applications based on the known reactivity of Grignard reagents as initiators. Specific research data for this compound in these exact polymerizations is limited.

Functionalization of Polymers:

Beyond initiation, this compound can be used to functionalize existing polymers through a "grafting to" approach. nih.gov This involves reacting the Grignard reagent with electrophilic sites present on a polymer backbone. For instance, polymers containing ester, ketone, or halide functionalities can be modified by nucleophilic attack or cross-coupling reactions with this compound. This method allows for the introduction of the 3-fluorobenzyl group as a side chain, which can significantly alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and surface energy.

**spectroscopic and Analytical Characterization for Research Purposes**

X-ray Crystallography of Coordinated Complexes and Aggregates

In ethereal solvents like tetrahydrofuran (B95107) (THF), Grignard reagents form complexes where the magnesium center is coordinated by the solvent molecules. wikipedia.org X-ray diffraction studies on various Grignard reagents have shown that the magnesium atom is typically tetrahedrally coordinated, bonded to the organic group, the halogen, and two solvent molecules. nih.govwikipedia.org For 3-fluorobenzylmagnesium chloride, this would result in a complex with the formula [Mg(CH₂C₆H₄F)Cl(THF)₂].

Table 1: Representative Bond Parameters in Grignard Reagent Complexes from X-ray Crystallography

| Bond Type | Typical Bond Length (Å) | Notes |

| Mg–C | ~2.15 ± 0.08 | The bond between magnesium and the carbon of the organic group. researchgate.net |

| Mg–Cl | ~2.38 | The bond between magnesium and the chlorine atom. nih.gov |

| Mg–O (THF) | ~2.1 | The coordinative bond between magnesium and the oxygen of a THF solvent molecule. nih.gov |

This table presents typical bond lengths observed in related Grignard reagent structures and serves as a predictive model for this compound complexes.

Chromatographic Methods for Reaction Monitoring and Product Analysis in Research

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for analyzing the purity of the resulting products. slideshare.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. lcservicesltd.co.uk

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common chromatographic methods used in organic synthesis research. slideshare.netlcservicesltd.co.uk